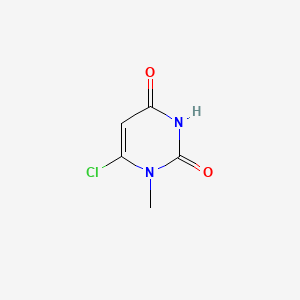
6-Cloro-1-metil-uracilo
Descripción general
Descripción
6-Chloro-1-methyluracil is a chemical compound with the molecular formula C5H5ClN2O2 . It is used as a building block in the synthesis of various bioactive compounds .
Synthesis Analysis
The synthesis of 6-Chloro-1-methyluracil involves the condensation of ethyl acetoacetate with thiourea . Another method involves the oxidative halogenation of 6-methyluracil .Molecular Structure Analysis
The molecular structure of 6-Chloro-1-methyluracil has been characterized using a variety of spectroscopic methods, including UV-vis, EPR, fluorescence spectroscopy, cyclic voltammetry, X-ray diffraction, and DFT calculations .Chemical Reactions Analysis
6-Chloro-1-methyluracil can undergo various chemical reactions due to its reactive sites. For instance, the oxidative halogenation of 6-methyluracil leads to chlorinated derivatives with different substitution patterns .Physical And Chemical Properties Analysis
6-Chloro-1-methyluracil has a molecular weight of 160.56 g/mol . It is a crystalline solid with a melting point of 186 °C and a predicted density of 1.51±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Generación de Complejo de Cobre Bioactivo
El 6-Cloro-1-metil-uracilo se ha utilizado como bloque de construcción para la generación de autoensamblaje de un nuevo complejo de cobre (II) bioactivo . Este compuesto exhibe un entorno de coordinación octaédrico distorsionado {CuN2O4} con dos ligandos trans cmu− que adoptan un modo de coordinación N,O bidentato . El compuesto muestra notables propiedades biofuncionales .
Actividad Antibacteriana
El complejo de cobre (II) derivado del this compound exhibe un prominente efecto antibacteriano contra bacterias Gram-negativas (E. coli, P. aeruginosa) y positivas (S. aureus, B. cereus) .
Agentes Citotóxicos
Se diseñó y sintetizó una serie de híbridos uracilo-azol utilizando this compound . Estos derivados demostraron una poderosa actividad inhibitoria contra líneas celulares de carcinoma de mama y hepatocelular . Entre estos compuestos, uno mostró el mejor perfil de selectividad y buena actividad con valores de IC50 de 16.18±1.02 y 7.56±5.28 µM contra las líneas celulares MCF-7 y HEPG-2 respectivamente .
Inhibidores del Receptor del Factor de Crecimiento Epidérmico (EGFR)
La salida de acoplamiento mostró que los híbridos uracilo-azol se unen bien en el sitio activo del EGFR y formaron un complejo estable con la proteína EGFR . EGFR es un receptor de membrana celular, y su sobreexpresión y mutación son los principales factores en muchos tipos de cánceres .
Formación de Cocristales
El this compound puede formar cocristales con varios derivados de triazina y pirimidina . Esta propiedad se puede utilizar para explorar sus motivos sintónicos basados en enlaces de hidrógeno .
Estudios de Teoría del Funcional de Densidad (DFT)
DFT se utilizó para investigar los descriptores de reactividad de los híbridos uracilo-azol . Esto proporciona información sobre las propiedades electrónicas de los compuestos, lo que puede ser útil para predecir su reactividad y estabilidad .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that uracil derivatives, such as 6-chloro-1-methyluracil, are recognized as bioactive molecules and versatile ligands for coordination compounds with various biofunctional properties .
Mode of Action
It is known that uracil derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that uracil derivatives can influence various biochemical pathways due to their bioactive nature .
Pharmacokinetics
A study has reported the generation of a new bioactive copper(ii) complex using 6-chloro-1-methyluracil as a building block
Result of Action
It is known that uracil derivatives can have various biofunctional properties .
Action Environment
It is known that the compound can form stable crystalline solids, suggesting that it may have good stability .
Propiedades
IUPAC Name |
6-chloro-1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-3(6)2-4(9)7-5(8)10/h2H,1H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSGEKKSRYJBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185626 | |
| Record name | Uracil, 6-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31737-09-4 | |
| Record name | Uracil, 6-chloro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031737094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uracil, 6-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




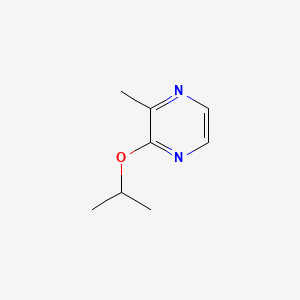

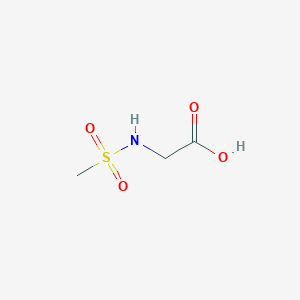
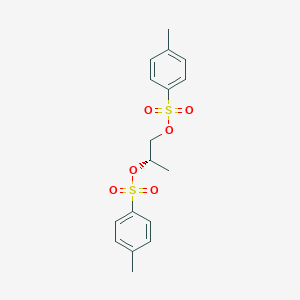

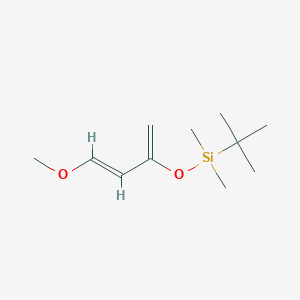
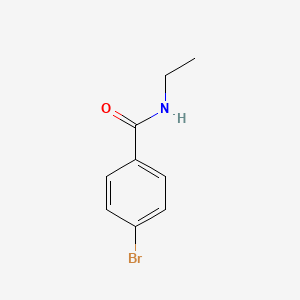


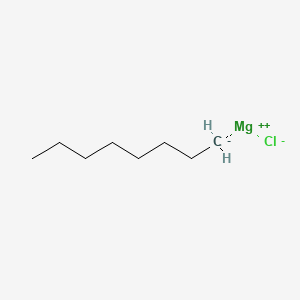
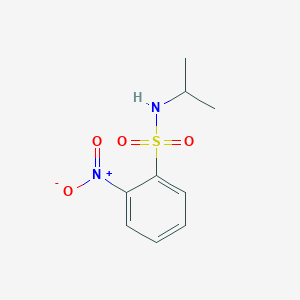
![1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene](/img/structure/B1587411.png)
